1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

Lipophilicity Drug-likeness Permeability

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane (CAS 1247100-16-8) is a geminally disubstituted cycloheptane building block bearing a bromomethyl electrophile and an isopropoxy ether on the same ring carbon. Its molecular formula is C₁₁H₂₁BrO with a molecular weight of 249.19 g·mol⁻¹.

Molecular Formula C11H21BrO
Molecular Weight 249.19 g/mol
Cat. No. B13077527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane
Molecular FormulaC11H21BrO
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESCC(C)OC1(CCCCCC1)CBr
InChIInChI=1S/C11H21BrO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3
InChIKeyBMXDFYHWQKKPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane (CAS 1247100-16-8) is a geminally disubstituted cycloheptane building block bearing a bromomethyl electrophile and an isopropoxy ether on the same ring carbon. Its molecular formula is C₁₁H₂₁BrO with a molecular weight of 249.19 g·mol⁻¹ [1]. The compound is supplied at 95% purity and is classified as harmful/irritant (GHS07), with hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Computed XLogP3-AA is 3.8, hydrogen bond acceptor count is 1, topological polar surface area (TPSA) is 9.2 Ų, and the fraction of sp³-hybridized carbons (Fsp3) is 1.0 [1]. These properties position it as a moderately lipophilic, fully saturated scaffold with a single H-bond acceptor site, suitable for use as a synthetic intermediate in medicinal chemistry and organic synthesis programs.

Why 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane Cannot Be Replaced by Generic Cycloalkyl Bromomethyl Ethers: Structural Determinants of Physicochemical and Reactivity Profiles


The target compound occupies a narrow structural niche: a seven-membered cycloheptane ring bearing geminal bromomethyl and isopropoxy substituents on the same carbon. Substituting the isopropoxy group with smaller alkoxy chains (methoxy, ethoxy) or removing the ether oxygen altogether alters lipophilicity (ΔXLogP3 up to 0.8 log units), molecular weight (Δ up to 58 g·mol⁻¹), and rotatable bond count [1][2][3][4]. Replacing the cycloheptane core with a cyclohexane ring—even while retaining the isopropoxy group—changes ring conformational dynamics and logP by ≈0.3 units [5]. These differences directly impact solubility, membrane permeability, metabolic stability, and downstream synthetic compatibility in multi-step sequences, meaning generic substitution without re-optimization of reaction conditions or biological properties is chemically and pharmacologically unjustified.

Quantitative Differentiation of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane Against Closest Structural Analogs: Computed Physicochemical, Steric, and Procurement Metrics


XLogP3 Lipophilicity: Intermediate Value Distinguishes Isopropoxy from Methoxy and Ethoxy Cycloheptane Analogs

The target compound's computed XLogP3-AA of 3.8 [1] is 0.8 log units higher than the methoxy analog (XLogP3 3.0) [2] and 0.4 log units higher than the ethoxy analog (XLogP3 3.4) [3]. This places the target in a more favorable lipophilicity window for passive membrane permeability while remaining below the widely recognized logP >5 threshold associated with poor solubility and increased off-target promiscuity.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Increased Conformational Flexibility Relative to Methoxy Analog

The target compound possesses 3 rotatable bonds [1], compared to 2 for the methoxy analog [2] and 3 for the ethoxy analog [3]. The isopropoxy group introduces an additional freely rotating C–O–C(CH₃)₂ unit that is absent in the methoxy substituent, enabling greater conformational sampling in solution and at binding interfaces.

Conformational flexibility Entropy Molecular recognition

Topological Polar Surface Area and H-Bond Acceptor Capacity: Differentiation from Des-Alkoxy (Bromomethyl)cycloheptane

The target compound's TPSA of 9.2 Ų and one H-bond acceptor [1] contrast sharply with the des-alkoxy parent (bromomethyl)cycloheptane, which has TPSA 0 Ų and zero H-bond acceptors [2]. The presence of the ether oxygen in the target introduces a discrete polar interaction site absent in the hydrocarbon-only analog, without raising TPSA beyond 10 Ų.

Polar surface area Hydrogen bonding Solubility

Ring Size Differentiation: Cycloheptane vs Cyclohexane Core—Molecular Weight, LogP, and Conformational Landscape

The target cycloheptane scaffold (MW 249.19, XLogP3 3.8, Fsp3 1.0) [1] can be compared with a cyclohexane analog bearing the same isopropoxy and bromomethyl groups plus a 4-ethyl substituent: 1-(bromomethyl)-4-ethyl-1-(propan-2-yloxy)cyclohexane (MW 263.21, XLogP3 4.1, Fsp3 1.0) [2]. The cycloheptane ring is known to adopt multiple low-energy conformations (twist-chair, chair, boat) with lower interconversion barriers than cyclohexane, giving it distinct entropic and steric properties that affect both reactivity at the bromomethyl center and the spatial presentation of the isopropoxy group.

Cycloheptane Cyclohexane Ring conformational analysis

Purity Specification and Supplier Availability: Procurement-Relevant Differentiation Against Cyclohexane Analog

The target compound is supplied at 95% purity (Fluorochem SKU F686504) with pricing not currently available, indicating potential supply constraints . In contrast, the closely related cyclohexane analog 1-(bromomethyl)-4-ethyl-1-isopropoxycyclohexane is supplied at 98% purity from the same vendor , while the simpler (bromomethyl)cycloheptane (98% purity) is stocked in multiple pack sizes (100 mg to 25 g) with transparent pricing .

Purity Procurement Supplier reliability

Optimal Procurement and Research Application Scenarios for 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ≈ 3.8) with a Single H-Bond Acceptor

When a program has established that a lipophilicity window of 3.4–4.0 is required for target permeability and that a single H-bond acceptor is sufficient for target engagement, 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane (XLogP3 3.8, TPSA 9.2 Ų, 1 HBA) [1] is preferred over the methoxy analog (XLogP3 3.0, too polar) [2] and the des-alkoxy analog (no HBA, TPSA 0) [3]. Its isopropoxy group provides a discrete polar interaction site without the additional bulk of extended-chain ethers.

Conformational Probing: Scaffolds Requiring Enhanced Rotatable Bond Flexibility for Induced-Fit Binding

The 3 rotatable bonds of the target compound—versus 2 for the methoxy analog [1][2]—enable greater conformational adaptability. This is relevant when the binding pocket tolerates or requires side-chain flexibility, and the synthetic route benefits from a bromomethyl electrophile for late-stage diversification via nucleophilic substitution or cross-coupling.

Ring-Size SAR Studies: Cycloheptane Core Differentiation from Cyclohexane Isosteres

When structure-activity relationship (SAR) campaigns demand systematic exploration of ring size effects on potency, selectivity, or metabolic stability, the target cycloheptane core (MW 249.19, XLogP3 3.8) [1] should be directly compared against the cyclohexane analog (MW 263.21, XLogP3 4.1) [3]. The ΔlogP of -0.3 and lower MW offer downstream developability advantages if potency is maintained.

Synthetic Methodology: Electrophilic Building Block for Geminal Disubstitution Patterns on a Seven-Membered Ring

The geminal bromomethyl–isopropoxy arrangement on a cycloheptane ring is structurally rare among commercial building blocks and enables orthogonal functionalization: the bromomethyl group participates in SN2 reactions, metal-halogen exchange, or radical chemistry, while the isopropoxy ether remains stable under many non-acidic conditions [1]. This dual reactivity on a conformationally flexible seven-membered ring is not replicated by methoxy or ethoxy analogs, which alter both steric demand at the reactive center and the physicochemical profile of downstream products.

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